4-Acetyl-2-iodobenzoic acid 4-Acetyl-2-iodobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1612219-57-4
VCID: VC5043424
InChI: InChI=1S/C9H7IO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4H,1H3,(H,12,13)
SMILES: CC(=O)C1=CC(=C(C=C1)C(=O)O)I
Molecular Formula: C9H7IO3
Molecular Weight: 290.056

4-Acetyl-2-iodobenzoic acid

CAS No.: 1612219-57-4

Cat. No.: VC5043424

Molecular Formula: C9H7IO3

Molecular Weight: 290.056

* For research use only. Not for human or veterinary use.

4-Acetyl-2-iodobenzoic acid - 1612219-57-4

Specification

CAS No. 1612219-57-4
Molecular Formula C9H7IO3
Molecular Weight 290.056
IUPAC Name 4-acetyl-2-iodobenzoic acid
Standard InChI InChI=1S/C9H7IO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4H,1H3,(H,12,13)
Standard InChI Key AXHJEOGNSSBUAX-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=C(C=C1)C(=O)O)I

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-acetyl-2-iodobenzoic acid is C9H7IO4\text{C}_9\text{H}_7\text{IO}_4, with a molecular weight of 306.06 g/mol. The iodine atom at the ortho position introduces steric and electronic effects that influence reactivity, while the para-acetyl group contributes to the compound’s electrophilic character. Key spectral data for analogous iodobenzoic acids, such as 4-fluoro-2-iodobenzoic acid and 4-chloro-2-iodobenzoic acid, provide insights into expected features:

  • 1H^1 \text{H} NMR: A deshielded aromatic proton adjacent to the iodine atom typically appears between δ\delta 7.8–8.2 ppm, while acetyl methyl protons resonate near δ\delta 2.3 ppm .

  • 13C^{13} \text{C} NMR: The carboxylic carbon appears near δ\delta 170 ppm, the iodine-bearing carbon at δ\delta 90–95 ppm, and the acetyl carbonyl carbon near δ\delta 200 ppm .

  • HRMS: Expected molecular ion peaks align with isotopic patterns characteristic of iodine (127I^{127}\text{I}) .

Synthetic Methodologies

Iridium-Catalyzed ortho-Iodination

The ortho-iodination of benzoic acids using [CpIrCl2]2[ \text{Cp}^*\text{IrCl}_2 ]_2 as a precatalyst represents a state-of-the-art method for introducing iodine at the ortho position. This approach, optimized for substrates with unbiased C–H bonds, employs silver acetate (AgOAc) as an additive and molecular iodine (I2\text{I}_2) as the iodinating agent . For 4-acetyl-2-iodobenzoic acid, prefunctionalization of the benzoic acid with an acetyl group prior to iodination may be necessary to avoid directing-group interference. Typical reaction conditions involve:

  • Catalyst: 3 mol% [CpIrCl2]2[ \text{Cp}^*\text{IrCl}_2 ]_2

  • Additives: AgOAc (2.0 equiv), I2\text{I}_2 (1.2 equiv)

  • Solvent: Dichloromethane (DCM) at room temperature .

Oxidation of Aldehyde Precursors

An alternative route involves the oxidation of 4-acetyl-2-iodobenzaldehyde using silver-supported graphitic carbon nitride (Ag/C3_3N4_4) under basic conditions. This method, adapted from protocols for 2-iodobenzoic acid synthesis, achieves yields up to 77% under oxygen atmosphere :

  • Conditions: NaOH (1 equiv), Ag/C3_3N4_4 (10 mol%), H2_2O, 50°C, 10 hours .

  • Work-up: Acidification to pH 3 followed by extraction and chromatography .

Table 1: Comparative Synthetic Routes for Iodobenzoic Acid Derivatives

MethodCatalyst/ReagentYield (%)SelectivityReference
Ir-catalyzed C–H activation[CpIrCl2]2[ \text{Cp}^*\text{IrCl}_2 ]_260–82>20:1 ortho
Aldehyde oxidationAg/C3_3N4_477N/A

Physicochemical Properties

The acetyl and iodine substituents confer distinct solubility and stability characteristics:

  • Solubility: Limited solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the hydrophobic iodine atom; moderate solubility in methanol .

  • Stability: Susceptible to photodehalogenation under UV light, necessitating storage in amber vials .

  • Acidity: The carboxylic acid group exhibits a pKa ≈ 2.5–3.0, slightly lower than unsubstituted benzoic acid (pKa 4.2) due to electron-withdrawing effects .

Applications in Organic Synthesis

4-Acetyl-2-iodobenzoic acid serves as a versatile building block in cross-coupling reactions:

  • Suzuki-Miyaura Coupling: The iodine atom undergoes palladium-catalyzed coupling with boronic acids to form biaryl structures, a key step in drug candidate synthesis .

  • Acetyl Group Manipulation: The acetyl moiety can be reduced to a hydroxymethyl group or converted to an amide for prodrug formulations .

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